molecular formula C16H15ClO3 B3286815 3-[(2-Chloro-4-methylphenoxy)methyl]-4-methoxybenzaldehyde CAS No. 832739-57-8

3-[(2-Chloro-4-methylphenoxy)methyl]-4-methoxybenzaldehyde

Cat. No. B3286815
CAS RN: 832739-57-8
M. Wt: 290.74 g/mol
InChI Key: HVEQGIXYFOTFQU-UHFFFAOYSA-N
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Description

“3-[(2-Chloro-4-methylphenoxy)methyl]-4-methoxybenzaldehyde” is a chemical compound with the empirical formula C16H15ClO3 . It is a solid substance provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of “3-[(2-Chloro-4-methylphenoxy)methyl]-4-methoxybenzaldehyde” was confirmed using single crystal X-ray diffraction technique . It crystallized in the monoclinic crystal system .


Physical And Chemical Properties Analysis

“3-[(2-Chloro-4-methylphenoxy)methyl]-4-methoxybenzaldehyde” is a solid substance . The molecular weight is 290.74 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the resources.

Scientific Research Applications

Synthesis and Antioxidant Activity

Research has demonstrated the synthesis of benzaldehyde derivatives through halogenation and their subsequent evaluation for antioxidant activity. One study synthesized 3-chloro-4-hydroxy-5-methoxybenzaldehyde and related compounds, testing their antioxidant potential using the DPPH method. These synthesized compounds displayed varying degrees of antioxidant activity, highlighting their potential application in fields where oxidative stress mitigation is crucial (Rijal, Haryadi, & Anwar, 2022).

Spectroscopic Study and Structural Elucidation

Another application involves the spectroscopic study and structural elucidation of benzaldehyde derivatives. For instance, para-substituted 2-hydroxy-3-methoxybenzalideneanilines were synthesized and characterized, with their structures elucidated using various spectroscopic techniques. Such studies are foundational for understanding the chemical behavior and potential applications of these compounds in more complex chemical syntheses or as intermediates in pharmaceutical research (Yeap et al., 2003).

Thermal Properties and Phase Diagrams

The investigation of thermal properties and phase diagrams of organic analogues, including benzaldehyde derivatives, offers insights into their physical behavior and potential for use in material science. For example, the study of solid-liquid phase equilibrium data of binary organic systems containing benzaldehyde derivatives reveals their eutectic compositions and thermal behavior. Such information is crucial for the design of materials with specific thermal properties (Rai, Pandey, & Rai, 2016).

Photochemical Studies

Benzaldehyde derivatives have also been explored in photochemical studies. The UV-induced conformational isomerization and photochemistry of such compounds in cryogenic inert matrices have been researched, providing valuable data on their photoreactivity. These studies contribute to the field of photochemistry, offering insights into the potential use of benzaldehyde derivatives in photoreactive materials or as probes in studying photoinduced chemical reactions (Ildiz, Konarska, & Fausto, 2019).

Catalysis

Furthermore, benzaldehyde derivatives have been utilized in catalysis. For instance, the encapsulation of molybdenum(VI) complexes with benzaldehyde-based ligands in zeolite Y has been shown to catalyze the oxidation of primary alcohols and hydrocarbons efficiently. Such catalysts are notable for their reusability and stability, underscoring their potential application in green chemistry and industrial catalysis processes (Ghorbanloo & Maleki Alamooti, 2017).

properties

IUPAC Name

3-[(2-chloro-4-methylphenoxy)methyl]-4-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClO3/c1-11-3-5-16(14(17)7-11)20-10-13-8-12(9-18)4-6-15(13)19-2/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVEQGIXYFOTFQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC2=C(C=CC(=C2)C=O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801192593
Record name 3-[(2-Chloro-4-methylphenoxy)methyl]-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801192593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2-Chloro-4-methylphenoxy)methyl]-4-methoxybenzaldehyde

CAS RN

832739-57-8
Record name 3-[(2-Chloro-4-methylphenoxy)methyl]-4-methoxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=832739-57-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(2-Chloro-4-methylphenoxy)methyl]-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801192593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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